3-Azido-8-chloro Ethidium-d1 Bromide

Quantitative mass spectrometry Stable isotope labeling Photoaffinity probe tracking

3-Azido-8-chloro Ethidium-d1 Bromide (CAS: N/A; TRC Cat. A822492; MW 440.74; formula C₂₁H₁₅DBrClN₄) is a triple-modified phenanthridinium derivative of ethidium bromide.

Molecular Formula C₂₁H₁₅DBrClN₄
Molecular Weight 440.74
Cat. No. B1160419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-8-chloro Ethidium-d1 Bromide
Molecular FormulaC₂₁H₁₅DBrClN₄
Molecular Weight440.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-8-chloro Ethidium-d1 Bromide – Technical Procurement Baseline for a Deuterated Photoaffinity Probe


3-Azido-8-chloro Ethidium-d1 Bromide (CAS: N/A; TRC Cat. A822492; MW 440.74; formula C₂₁H₁₅DBrClN₄) is a triple-modified phenanthridinium derivative of ethidium bromide [1]. The compound incorporates an azido (–N₃) group at the R₃ position for photoactivatable covalent crosslinking, a chloro (–Cl) substituent at the R₈ position in place of the native amino group, and a single deuterium (d1) atom as a stable isotope label for mass spectrometry (MS) discrimination . It is supplied as a research-grade analytical standard at ≥95% purity (HPLC) and is classified as a labelled 3,8-disubstituted ethidium bromide derivative intended for photoaffinity labeling and MS-based quantitative proteomics or metabolomics workflows [2].

Why Generic Ethidium Photoaffinity Probes Cannot Substitute for 3-Azido-8-chloro Ethidium-d1 Bromide


Standard photoaffinity ethidium probes such as 8-azido-3-amino-ethidium monoazide (EMA; CAS 58880-05-0) and 3,8-diazido-ethidium lack the combined chloro-substitution and stable-isotope labeling present in this compound . The chloro substituent at R₈ eliminates the hydrogen-bond donor capacity of the native amino group, altering both DNA-binding geometry and the electronic environment of the phenanthridinium chromophore relative to amino-substituted analogs [1]. Critically, the absence of a deuterium label in all commercially prevalent alternatives (EMA, ethidium diazide, propidium azide) precludes their use as internal standards in quantitative MS workflows without independent synthesis of an isotopic counterpart [2]. Generic substitution thus sacrifices either the altered binding pharmacology conferred by chloro substitution or the MS quantification capability—or both—making procurement of this specific derivative essential for integrated photoaffinity-labeling-plus-MS-quantitation experimental designs.

Quantitative Differentiation Evidence: 3-Azido-8-chloro Ethidium-d1 Bromide vs. Closest Analogs


Deuterium Mass Tag Enables Internal-Standard MS Quantification vs. Non-Deuterated 3-Azido-8-chloro Ethidium Bromide

The incorporation of a single deuterium atom (d1) shifts the monoisotopic mass of the compound from 439.74 Da (non-deuterated 3-azido-8-chloro ethidium bromide) to 440.74 Da . This +1.0063 Da mass increment enables the deuterated compound to serve as an ideal internal standard for quantitative MS analysis of its non-deuterated counterpart in photoaffinity labeling experiments, where the two species co-elute chromatographically but are fully resolved by mass [1]. In contrast, the structurally closest commercial comparator—3-Azido-8-bromo Ethidium Bromide (TRC Cat. A822480, MW 484.19)—carries no isotopic label, making it unsuitable for SILAC-style or isotope-dilution MS quantification without independent synthetic deuteration [2].

Quantitative mass spectrometry Stable isotope labeling Photoaffinity probe tracking

Chloro Substituent at R₈ Alters DNA-Binding Pharmacophore Relative to 8-Azido-3-amino-ethidium (EMA)

In the classic spectrophotometric study by Yielding et al. (1984), amino substituents at R₈ of the phenanthridinium ring were found to be consistently more effective than azido groups in conferring strong DNA interaction and in stabilizing the DNA–ligand complex against high-ionic-strength reversal [1]. Replacing the R₈ amino group (as in EMA: 8-azido-3-amino-ethidium) with a chloro substituent removes the hydrogen-bond donor capacity at this position, which is expected to reduce both the intrinsic DNA-binding affinity and the ionic-strength stability of the complex relative to EMA [1]. Quantitatively, the binding constant of ethidium bromide to calf-thymus DNA is K_EB = 6.58 × 10⁴ M⁻¹ [2]; amino-to-chloro substitution at R₈ is predicted—based on the spectrophotometric ranking amino > azido > hydrogen [1]—to yield a measurably lower K_a for 3-azido-8-chloro ethidium compared to 3-amino-8-azido ethidium (EMA), though a direct comparative measurement has not been published for this specific compound.

DNA intercalation Structure-activity relationship Binding affinity modulation

Azido Group at R₃ Enables Photoaffinity Covalent Capture with Quantum Yields Comparable to Established Azidoethidium Probes

The azido substituent at the R₃ position of the phenanthridinium ring undergoes UV photolysis (typically 302–365 nm) to extrude N₂ and generate a reactive nitrene intermediate capable of covalent insertion into proximal C–H, N–H, or O–H bonds of bound biomolecular targets [1]. For the related monoazidoethidium derivatives 2-azidoethidium and 7-azidoethidium, photodecomposition quantum yields in aqueous solution have been measured at Φ = 0.92 ± 0.18 and Φ = 0.57 ± 0.12, respectively, independent of excitation wavelength (313, 365, 436 nm) and dissolved oxygen concentration [2]. While the quantum yield for the 3-azido regioisomer has not been independently determined, the photolysis efficiency of aryl azides in the phenanthridinium scaffold is sufficiently high that commercial ethidium monoazide (EMA) achieves >40% irreversible photolytic coupling efficiency to nucleic acids . This compound thus inherits the well-characterized photoaffinity chemistry of the ethidium azide class while uniquely enabling post-labeling MS quantitation via its deuterium tag.

Photoaffinity labeling Covalent crosslinking Nitrene chemistry

Cost-per-Feature Premium vs. Closest Non-Deuterated Bromo Analog Reflects Isotopic Labeling Synthesis Complexity

The TRC catalog (via Puregion) lists 3-Azido-8-chloro Ethidium-d1 Bromide (Cat. A822492) at ¥16,800 per 10 mg, compared to its closest commercially available structural neighbor 3-Azido-8-bromo Ethidium Bromide (Cat. A822480, non-deuterated, bromo instead of chloro) at ¥2,100 per 10 mg—an 8.0-fold price premium for the deuterated chloro derivative [1]. This premium reflects the additional synthetic steps required for regioselective deuterium incorporation at the 5-ethyl position combined with chloro substitution at R₈, versus the simpler bromo analog synthesis. No other vendor currently offers a deuterated ethidium photoaffinity probe with a halogen substituent at R₈, making this compound a single-source specialty item with inherently higher procurement cost but irreplaceable functionality in MS-based workflows .

Research chemical procurement Isotope labeling cost analysis TRC catalog pricing

R₃-Azido + R₈-Chloro Substitution Pattern Offers Distinct Intercalation Geometry Compared to 8-Azido-3-amino-ethidium (EMA)

¹H NMR and visible spectroscopy studies on ethidium–dinucleotide complexes demonstrated that the intercalation geometry of azido-ethidium derivatives is critically dependent on the position and nature of substituents [1]. Specifically, 3-azido-ethidium was shown to intercalate into cytidylyl(3′–5′)guanosine (CpG) with its phenyl ring lying in the major groove of the minihelix—an inverted geometry relative to ethidium, 8-azido-ethidium, and 3,8-diazido-ethidium [1]. Furthermore, 8-azido-ethidium was the only photoactivatable derivative that behaved exactly as ethidium in reversible DNA intercalation, making it the preferred covalent probe for ethidium's native binding mode [2]. The R₃-azido/R₈-chloro substitution pattern of the target compound is expected to produce a hybrid geometry—retaining the R₃-azido-inverted phenyl orientation while the R₈-chloro group lacks the hydrogen-bonding capacity of the native amino group—potentially resulting in a unique intercalation pose not achievable with EMA or 8-azido-ethidium alone.

Intercalation geometry NMR spectroscopy Phenanthridinium chromophore

Deuterium Kinetic Isotope Effect May Enhance Photostability of the Phenanthridinium Fluorophore Relative to Non-Deuterated Analogs

Deuteration of alkylamino substituents in rhodamine and related fluorophores has been demonstrated to increase fluorescence quantum yield, inhibit photochemically induced spectral shifts, and slow irreparable photobleaching through a deuterium kinetic isotope effect (KIE) that suppresses excited-state degradation pathways [1]. While this effect has been rigorously quantified only for rhodamine-class dyes (e.g., d12-tetramethylrhodamine showing improved brightness and photostability for live-cell STED nanoscopy [2]), the principle is generalizable to phenanthridinium fluorophores where C–H bond vibrational coupling contributes to non-radiative decay [1]. For 3-Azido-8-chloro Ethidium-d1 Bromide, the single deuterium substitution at the 5-ethyl position may confer a modest photostability advantage during the UV irradiation step of photoaffinity labeling protocols, potentially reducing fluorophore bleaching prior to covalent attachment; however, no direct comparative photobleaching measurement has been published for this specific compound.

Fluorophore photostability Deuterium isotope effect Fluorescence microscopy

Optimal Deployment Scenarios for 3-Azido-8-chloro Ethidium-d1 Bromide in Research and Drug Discovery


Quantitative Chemoproteomics for Ethidium-Binding Protein Target Identification

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Cryo-EM or X-Ray Crystallography Sample Preparation with Covalently Trapped Drug–Target Complexes

For structural determination of drug–receptor complexes where ethidium binding is transient or low-affinity, photoaffinity labeling with this compound converts reversible intercalation into irreversible covalent attachment [1]. The chloro substitution at R₈, predicted to reduce non-specific DNA binding relative to amino-substituted probes [2], may improve the homogeneity of covalent drug–DNA or drug–protein complexes prior to grid preparation or crystallization. The deuterium atom serves no direct structural role but allows subsequent MS verification of labeling stoichiometry from the same sample aliquot [3]. Precedent: azido derivatives of ethidium have been used for site-selective photoaffinity labeling of the Torpedo californica nicotinic acetylcholine receptor, revealing differential reactivity with α and γ subunits [4].

Mitochondrial DNA Interaction Studies Requiring Quantitative Adduct Dosimetry

Ethidium-class compounds preferentially accumulate in mitochondria and induce petite mutations in yeast via covalent mitochondrial DNA (mtDNA) modification [1]. The deuterated probe enables quantitative determination of mtDNA adduct burden by isotope-dilution LC-MS/MS after mitochondrial isolation and DNA digestion, using the d1 compound as an internal standard spiked at known concentration prior to extraction [2]. This addresses a key limitation of prior studies using non-deuterated ethidium azide probes, where adduct quantification relied on ³²P-postlabeling or fluorescence intensity—methods with limited dynamic range and specificity compared to MS-based quantitation [3]. The R₃-azido/R₈-chloro substitution pattern may also shift the mtDNA versus nuclear DNA labeling ratio compared to EMA, offering a tool for organelle-selective probing.

Fragment-Based Drug Discovery (FBDD) Hit Validation via Photoaffinity-MS

In FBDD campaigns targeting nucleic acid-binding or nucleotide-binding proteins, this compound can serve as a bifunctional fragment probe: the phenanthridinium core engages the nucleotide-binding pocket, the azido group enables covalent capture of low-affinity (K_d > 10 μM) fragment hits upon photoactivation, and the deuterium tag facilitates unambiguous MS identification of the crosslinked peptide among complex tryptic digests [1]. The 8× cost premium over the non-deuterated bromo analog [2] is justified in this context by the elimination of false-positive peptide identifications that plague non-isotopically labeled photoaffinity probes, particularly in large-scale chemoproteomic screens where statistical confidence in target identification is paramount [3].

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